4-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
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Overview
Description
The compound “4-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . This compound contains a triazole nucleus, which is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of similar compounds involves the use of various halogen derivatives . A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by 1H and 13C NMR and mass spectra . For instance, the structure of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives was confirmed by these methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution . For example, the hydrazine group of a compound was substituted via nucleophilic reaction using hydrazine hydrate in the presence of 2,3-dichloropyrazine .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds were analyzed using various methods. For instance, the yield of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives was 90%, and the product was a white powder .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Spectroscopic Analysis : Patel & Patel (2015) synthesized a series of heterocyclic compounds including derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and characterized them using various spectroscopic techniques, indicating their structural and chemical properties (Patel & Patel, 2015).
- Synthetic Methods and Structural Studies : Multiple studies have focused on the synthesis of various [1,2,4]triazolo and pyridazine derivatives, employing different synthetic routes and analyzing their molecular structures through advanced techniques like X-ray crystallography and NMR spectroscopy (Ilić et al., 2011), (Aggarwal et al., 2019), (Hwang et al., 2006).
Biological and Pharmacological Activities
- Antibacterial and Antifungal Activities : Research by Patel & Patel (2015) and others has explored the antimicrobial properties of [1,2,4]triazolo and pyridazine derivatives, demonstrating their potential in treating bacterial and fungal infections (Patel & Patel, 2015), (Prakash et al., 2011).
- Antiproliferative and Anticancer Effects : Studies have shown that certain [1,2,4]triazolo derivatives exhibit antiproliferative activities, suggesting their potential use in cancer therapy (Dolzhenko et al., 2008), (Wang et al., 2015).
- Antidiabetic Potential : A study by Bindu et al. (2019) on triazolo-pyridazine-substituted piperazines revealed their effectiveness as anti-diabetic drugs, highlighting their role in Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities (Bindu et al., 2019).
Additional Applications
- Other Pharmacological Applications : Some compounds in this class have shown promise in antiviral activities and as potential treatments for mood disorders, indicating a broad spectrum of pharmacological applications (Shamroukh & Ali, 2008), (Chrovian et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It’s known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with similar structures have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in various biochemical pathways, suggesting that the compound might affect these pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . This suggests that the compound might have similar effects.
Safety and Hazards
While specific safety and hazard information for “4-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is not available, similar compounds may have irritant effects on skin and eyes . Therefore, protective measures such as wearing protective gloves and goggles are recommended when handling these compounds .
Future Directions
The future directions for research on similar compounds involve the design and development of new drugs with potential antimicrobial activity . This can be achieved by modifying the structure of existing drug molecules . For instance, a basic pharmacologically active structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .
Properties
IUPAC Name |
4-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN6O/c24-18-6-4-16(5-7-18)23(31)26-19-3-1-2-17(14-19)20-8-9-21-27-28-22(30(21)29-20)15-10-12-25-13-11-15/h1-14H,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMHHUSJBSXFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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